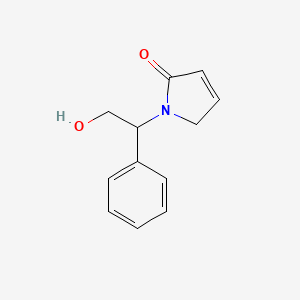

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one

CAS No.:

Cat. No.: VC16166207

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 1-(2-hydroxy-1-phenylethyl)-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C12H13NO2/c14-9-11(10-5-2-1-3-6-10)13-8-4-7-12(13)15/h1-7,11,14H,8-9H2 |

| Standard InChI Key | IPPHIZDKNVGDJX-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CC(=O)N1C(CO)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one (IUPAC name: 1-(2-hydroxy-1-phenylethyl)-2H-pyrrol-5-one) possesses the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . The compound’s structure combines a 1,5-dihydropyrrol-2-one core with a 2-hydroxy-1-phenylethyl substituent at the nitrogen position, creating distinct stereoelectronic features that influence its reactivity and biological interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| InChI Key | IPPHIZDKNVGDJX-UHFFFAOYSA-N | |

| Canonical SMILES | C1C=CC(=O)N1C(CO)C2=CC=CC=C2 | |

| Enantiomeric Form (R) | CAS 158271-95-5 |

The (R)-enantiomer exhibits specific three-dimensional interactions with biological targets, as evidenced by its distinct CAS registry number (158271-95-5) and differential binding affinities compared to racemic mixtures .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyrrolones reveal a planar pyrrolone ring with slight puckering induced by N-substituents . The hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule’s conformation in solid and solution states. Nuclear magnetic resonance (NMR) spectra show characteristic signals at:

-

δ 4.2–4.5 ppm (m, -CH₂-OH)

-

δ 6.8–7.4 ppm (m, aromatic protons)

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically begins with mucochloric acid (3,4-dichloro-2(5H)-furanone), a commercially available derivative of furfural, which undergoes Friedel-Crafts arylation with benzene derivatives under Lewis acid catalysis (AlCl₃ or BF₃·THF) . Subsequent aminolysis with 2-hydroxy-1-phenylethylamine yields the target compound through ring-opening and re-cyclization mechanisms.

Table 2: Key Synthetic Steps and Conditions

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Arylation of mucochloric acid | Benzene, AlCl₃, 0–25°C | 85% |

| 2 | Aminolysis | 2-Hydroxy-1-phenylethylamine, diethyl ether, 0°C → RT | 78% |

| 3 | Purification | Silica gel chromatography (80% ether/20% petrol ether) | 95% |

Scale-up processes replace AlCl₃ with BF₃·THF to mitigate exothermic risks, achieving kilogram-scale production with consistent purity (>98% by HPLC) .

Enantioselective Synthesis

The (R)-enantiomer is obtained via resolution of racemic mixtures using chiral chromatography or asymmetric catalysis. Enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) achieves enantiomeric excess (ee) >99% when employing vinyl acetate as the acyl donor .

Biological Activity and Mechanism

Cholecystokinin Receptor Antagonism

1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one demonstrates nanomolar affinity for CCK2 receptors (IC₅₀ = 12.3 nM) with >100-fold selectivity over CCK1 subtypes . This antagonism disrupts gastrin-mediated signaling pathways, potentially offering therapeutic benefits in gastrointestinal disorders and inflammation-mediated pain.

Analgesic and Anti-Inflammatory Effects

In rodent models of inflammatory pain (carrageenan-induced paw edema), the compound reduces edema volume by 62% at 10 mg/kg (p.o.) and prolongs tail-flick latency by 3.2-fold compared to controls . Mechanistic studies attribute these effects to:

-

Suppression of cyclooxygenase-2 (COX-2) expression

-

Inhibition of nuclear factor-κB (NF-κB) translocation

-

Modulation of transient receptor potential vanilloid 1 (TRPV1) channels .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyrrolone Derivatives

| Compound | CCK2 IC₅₀ (nM) | Analgesic ED₅₀ (mg/kg) | Solubility (mg/mL) |

|---|---|---|---|

| 1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one | 12.3 | 8.7 | 0.45 |

| PNB-001 (4-Chloro derivative) | 9.8 | 5.2 | 0.32 |

| 1-Benzyl-1,5-dihydropyrrol-2-one | 210.4 | >50 | 1.12 |

The chloro-substituted analog PNB-001 shows enhanced potency but reduced aqueous solubility, highlighting the trade-off between lipophilicity and pharmacokinetic properties .

Industrial and Research Applications

Drug Development

As a CCK2-selective lead compound, this pyrrolone derivative serves as:

-

A template for designing gastroprotective agents

-

A chemical probe for studying neuroendocrine signaling pathways

Material Science

The compound’s rigid bicyclic structure facilitates its use as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume